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Compound of Interest

Compound Name: 1-Ethyl-4-(4-nitrophenyl)piperazine

Cat. No.: B049478 Get Quote

An In-Depth Technical Guide to the Research Chemical: 1-Ethyl-4-(4-nitrophenyl)piperazine

For researchers, scientists, and drug development professionals, 1-Ethyl-4-(4-
nitrophenyl)piperazine is a versatile heterocyclic compound belonging to the

nitrophenylpiperazine class. While primarily utilized as a key synthetic intermediate, its

structural motif is present in molecules screened for a range of biological activities. This guide

provides a comprehensive overview of its synthesis, physicochemical properties, analytical

characterization, and potential applications based on current research into structurally related

compounds.

Physicochemical and Structural Data
1-Ethyl-4-(4-nitrophenyl)piperazine, with the CAS number 115619-00-6, is an organic

compound whose core structure features a piperazine ring substituted with an ethyl group at

one nitrogen and a p-nitrophenyl group at the other. Its key properties are summarized below.
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Property Value Reference(s)

CAS Number 115619-00-6 [1]

Molecular Formula C₁₂H₁₇N₃O₂ [1]

Molecular Weight 235.28 g/mol [1]

Predicted Boiling Point 381.9 ± 37.0 °C [1]

logP 2.156 [2]

logD (pH 7.4) 1.4705 [2]

logSw -2.2377 [2]

Polar Surface Area 40.609 Å² [2]

Hydrogen Bond Acceptors 5 [2]

InChI Key
XEWICNRVCQLKIG-

UHFFFAOYSA-N
[2]

Synthesis and Analytical Characterization
The synthesis and analysis of 1-Ethyl-4-(4-nitrophenyl)piperazine are critical first steps in its

use for further research and development.

General Synthesis Protocol
The compound is typically synthesized via a nucleophilic aromatic substitution reaction. A

common method involves the reaction of 4-fluoronitrobenzene with N-ethylpiperazine.

Experimental Protocol:

Reagent Preparation: Dissolve 4-fluoronitrobenzene (1.0 eq, e.g., 14.2 mmol, 2.0 g) and

anhydrous potassium carbonate (K₂CO₃) (1.1 eq, e.g., 15.6 mmol, 2.2 g) in dimethyl

sulfoxide (DMSO) (approx. 2.5 mL/g of starting material).

Reaction Initiation: Stir the mixture at room temperature for 10 minutes to ensure complete

dissolution and activation.
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Nucleophile Addition: Slowly add N-ethylpiperazine (1.0 eq, e.g., 14.2 mmol) dropwise to the

reaction mixture.

Reaction Progression: Continue stirring the mixture vigorously at room temperature for

approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Work-up and Isolation: Upon completion, pour the reaction mixture into ice water to

precipitate the product.

Purification: Collect the resulting precipitate by vacuum filtration and wash with cold water.

Dry the solid product under vacuum to yield 1-Ethyl-4-(4-nitrophenyl)piperazine.[1]
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Caption: General workflow for the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine.

Analytical Characterization Protocol
Due to the lack of a strong chromophore on the piperazine ring itself, quantitative analysis of

piperazine derivatives by HPLC often requires a derivatization step to enhance UV detection.

Representative Protocol: HPLC-UV Analysis

Standard & Sample Preparation:

Prepare a stock solution of 1-Ethyl-4-(4-nitrophenyl)piperazine in a suitable diluent (e.g.,

Acetonitrile/Water).

For trace analysis, a derivatization agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be

used to form a stable, UV-active derivative.[3]
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Chromatographic Conditions (Example):

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and a buffer (e.g.,

phosphate buffer).

Flow Rate: 1.0 mL/min.

Column Temperature: 35 °C.

Detection Wavelength: Determined by the UV absorbance of the nitrophenyl group (e.g.,

~340 nm).[3]

Injection Volume: 10 µL.

Data Analysis: Quantify the compound by comparing the peak area from the sample injection

to a calibration curve generated from known standards. Purity is determined by the relative

area of the main peak.
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Caption: Standard workflow for the analytical characterization of a synthesized research
chemical.

Research Applications and Biological Potential
While specific biological activity data for 1-Ethyl-4-(4-nitrophenyl)piperazine is not widely

published, its primary roles in research are as a synthetic intermediate and as a scaffold for

exploring biological targets relevant to the broader nitrophenylpiperazine class.

Application as a Synthetic Intermediate
A key application is its use as a precursor to 4-(4-ethylpiperazin-1-yl)aniline. This is achieved

through the reduction of the nitro group to an amine, which can then undergo a wide variety of

subsequent reactions (e.g., amide bond formation, sulfonylation) to generate libraries of new

compounds for screening.

Experimental Protocol: Nitro Group Reduction

Setup: Suspend 1-Ethyl-4-(4-nitrophenyl)piperazine (1.0 eq) in a solvent such as methanol

or ethanol.

Reagent Addition: Add iron powder (Fe, multiple equivalents) and a catalytic amount of

hydrochloric acid (HCl).

Reaction: Heat the mixture to reflux and monitor the reaction until the starting material is

consumed.

Work-up: Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base like

sodium carbonate.

Isolation: Extract the resulting aniline derivative with an organic solvent and purify, typically

by column chromatography, to yield 4-(4-ethylpiperazin-1-yl)aniline.[4]
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Caption: Synthetic pathway from E-NPP to a library of potential bioactive derivatives.

Potential as a Tyrosinase Inhibitor
Recent research has identified the nitrophenylpiperazine scaffold as a promising starting point

for developing tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin biosynthesis,

making it a target for agents treating hyperpigmentation disorders. A 2024 study synthesized

and evaluated a series of nitrophenylpiperazine derivatives, demonstrating that modifications to

the other piperazine nitrogen could yield compounds with significant inhibitory activity.[1]

While 1-Ethyl-4-(4-nitrophenyl)piperazine was not tested, the findings suggest its potential as

a base structure for this application. The most potent compound in the aforementioned study

exhibited mixed-type inhibition.
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Compound
Example (from
study)

R-Group on
Piperazine

Tyrosinase IC₅₀
(µM)

Reference

4l Indole moiety 72.55 [1]

Experimental Protocol: Tyrosinase Inhibition Assay

Enzyme and Substrate: Use mushroom tyrosinase and L-DOPA as the substrate.

Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).

Reaction Mixture: In a 96-well plate, combine the assay buffer, tyrosinase enzyme solution,

and various concentrations of the test inhibitor (dissolved in DMSO). Incubate for 10 minutes

at room temperature.

Initiation: Add the L-DOPA substrate to all wells to start the reaction.

Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475

nm over time using a microplate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound relative to a control (DMSO without inhibitor). Determine the IC₅₀ value by plotting

the percent inhibition against the logarithm of the inhibitor concentration.[1]
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Caption: Simplified model of tyrosinase inhibition by a nitrophenylpiperazine derivative.

Conclusion
1-Ethyl-4-(4-nitrophenyl)piperazine is a valuable research chemical with well-defined

synthesis and analytical protocols. Its primary utility lies in its role as a versatile synthetic

intermediate for the creation of more complex molecules. Based on current research into

related scaffolds, this compound and its future derivatives hold potential for the development of

novel therapeutics, particularly in the area of tyrosinase inhibition for dermatological

applications and as antimicrobial agents. This guide provides the foundational technical

information required for researchers to effectively utilize this compound in their discovery and

development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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